molecular formula C17H24N2O4 B6599389 tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate CAS No. 1381089-07-1

tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate

Cat. No. B6599389
CAS RN: 1381089-07-1
M. Wt: 320.4 g/mol
InChI Key: IOVBCRIVGZSYMM-UHFFFAOYSA-N
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Description

“tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate” is a chemical compound with the molecular formula C17H24N2O4 . It has a molecular weight of 320.39 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-18-14(11-19)12-5-7-13(8-6-12)15(20)22-4/h5-8,14,18H,9-11H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 320.39 .

Mechanism of Action

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate is a versatile compound that can be used to study the effects of various compounds on cells and organisms. It has been shown to interact with various receptors and enzymes in the body, and it can be used to modulate the activity of these receptors and enzymes. For example, this compound has been shown to interact with the G-protein coupled receptor (GPCR) family, which are involved in a variety of physiological processes, such as neurotransmission and hormone secretion. In addition, this compound has been shown to interact with enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to modulate the activity of GPCRs, which are involved in a variety of physiological processes, such as neurotransmission and hormone secretion. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of this compound is that it has a high yield and is highly pure and stable. Furthermore, this compound is relatively inexpensive and easy to obtain. However, this compound is not suitable for use in clinical trials, as it has not been approved for human use.

Future Directions

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate has a wide range of applications in scientific research, and there are many potential future directions for its use. For example, this compound could be used in drug discovery to identify novel compounds with potential therapeutic applications. In addition, this compound could be used to study the effects of various compounds on cells and organisms, as well as to modulate the activity of receptors and enzymes. Furthermore, this compound could be used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanisms of action of these compounds. Finally, this compound could be used in the synthesis of various compounds, including pharmaceuticals and natural products.

Synthesis Methods

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate can be synthesized through a variety of methods, such as the reaction of piperazine with tert-butyl bromide in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as acetonitrile, and the resulting product is a white, crystalline solid. The yield of the reaction is typically high, and the product is highly pure and stable.

Scientific Research Applications

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including pharmaceuticals and natural products. This compound is also used in biological research, as it can be used to study the effects of various compounds on cells and organisms. Furthermore, this compound can be used in drug discovery, as it can be used to identify novel compounds with potential therapeutic applications.

Safety and Hazards

The safety information for “tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate” indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-(3-methoxycarbonylphenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-8-18-14(11-19)12-6-5-7-13(10-12)15(20)22-4/h5-7,10,14,18H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVBCRIVGZSYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1381089-07-1
Record name tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
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